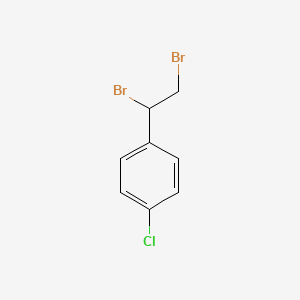

1-Chloro-4-(1,2-dibromoethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1,2-dibromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLPNCDPGCZTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464874 | |

| Record name | 1-Chloro-4-(1,2-dibromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23135-16-2 | |

| Record name | 1-Chloro-4-(1,2-dibromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-(1,2-dibromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-(1,2-dibromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Chloro-4-(1,2-dibromoethyl)benzene, a vicinal dihalide with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and safe execution in a laboratory setting.

Introduction and Significance

This compound is a halogenated aromatic compound. The presence of multiple halogen atoms—chlorine and bromine—on both the aromatic ring and the ethyl side chain makes it a versatile intermediate. The vicinal dibromide functionality is particularly reactive and can be a precursor to alkynes, alkenes, and other functional groups through elimination or substitution reactions. The chloro-substituent on the benzene ring modifies the electronic properties of the molecule and can serve as a handle for further transformations, such as cross-coupling reactions. Understanding the synthesis and thorough characterization of this compound is crucial for its effective utilization in multi-step synthetic pathways.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to the double bond of 4-chlorostyrene.

Reaction Principle and Mechanism

The bromination of an alkene, such as 4-chlorostyrene, is a classic example of electrophilic addition. The electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate. The reaction proceeds via an anti-addition, where the two bromine atoms add to opposite faces of the original double bond. This stereospecificity is a key feature of this reaction.[1]

The reaction mechanism can be visualized as follows:

Caption: Reaction mechanism for the bromination of 4-chlorostyrene.

Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of alkenes.[2]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Chlorostyrene | Starting material |

| Bromine (Br₂) | Brominating agent |

| Dichloromethane (CH₂Cl₂) | Solvent |

| Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v) | Quenching agent |

| Saturated sodium bicarbonate (NaHCO₃) solution | Neutralizing wash |

| Brine (saturated NaCl solution) | Aqueous wash |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Dropping funnel | Controlled addition of bromine |

| Magnetic stirrer and stir bar | Homogeneous mixing |

| Ice bath | Temperature control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Glassware for filtration and recrystallization | Purification |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-chlorostyrene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: In a separate container, prepare a solution of bromine (1.0 eq) in dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of 4-chlorostyrene over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of any excess bromine is discharged.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.

Safety Precautions

-

Bromine is highly toxic, corrosive, and volatile. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇Br₂Cl |

| Molecular Weight | 298.40 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 23135-16-2 |

Spectroscopic Data (Predicted)

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (Ar-H): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Proton (-CH(Br)-): A doublet of doublets around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂(Br)): Two diastereotopic protons that will likely appear as a complex multiplet or two doublets of doublets in the range of δ 3.8-4.2 ppm, due to coupling with the benzylic proton.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm).

-

Aliphatic Carbons: Two signals are expected in the aliphatic region: one for the benzylic carbon (-CH(Br)-) around δ 50-60 ppm and one for the terminal methylene carbon (-CH₂(Br)) around δ 35-45 ppm.[3]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 3000-2850 | C-H stretching (aliphatic) |

| 1600, 1490 | C=C stretching (aromatic ring) |

| 1100-1000 | C-Cl stretching |

| 700-500 | C-Br stretching |

3.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak will be distinctive.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 296, 298, 300, and 302, reflecting the isotopic distribution of two bromine atoms and one chlorine atom. The most abundant peak in this cluster will depend on the specific combination of isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of Br, HBr, and the entire dibromoethyl side chain.

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound via the electrophilic bromination of 4-chlorostyrene. The provided experimental protocol, coupled with the detailed explanation of the reaction mechanism and safety precautions, offers a solid foundation for researchers. The predicted characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product. The versatility of this compound as a synthetic intermediate makes it a valuable addition to the toolbox of organic chemists in both academic and industrial settings.

References

- 1. 1-Chloro-4-(1,2-dichloroethyl)benzene | C8H7Cl3 | CID 580572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 1-Chloro-4-(1,2-dibromoethyl)benzene.

An In-depth Technical Guide to 1-Chloro-4-(1,2-dibromoethyl)benzene

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₇Br₂Cl.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. Its structure, featuring a dichlorinated ethyl group attached to a chlorobenzene ring, presents multiple reactive sites, making it a potentially valuable intermediate in organic synthesis.

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its unique structural and molecular identifiers.

-

Chemical Formula : C₈H₇Br₂Cl[1]

-

Molecular Weight : 298.40 g/mol [1]

-

CAS Number : 23135-16-2[1]

-

InChI : 1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2

-

InChIKey : LBLPNCDPGCZTRP-UHFFFAOYSA-N

-

SMILES : Clc1ccc(cc1)C(Br)CBr

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, application, and purification. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 45-49 °C | |

| Flash Point | > 110 °C (>230 °F) | [1] |

| Molecular Weight | 298.40 g/mol | [1][2] |

Synthesis and Reactivity

While specific synthesis documentation for this compound is not detailed in the provided results, a plausible and common synthetic route would be the electrophilic addition of bromine (Br₂) to 4-chlorostyrene. This type of reaction is a fundamental transformation in organic chemistry.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Reactivity Insights

The reactivity of this compound is dictated by the different halogen substituents on the molecule. The two bromine atoms on the ethyl chain have differing reactivity compared to the chlorine atom on the aromatic ring. Based on the reactivity of similar compounds, the benzylic bromine is highly susceptible to nucleophilic substitution, while the aromatic chlorine is more suited for metal-catalyzed cross-coupling reactions.[3] This dual reactivity allows for selective and stepwise modifications to the molecule.

Caption: Reactivity map of this compound.

Spectroscopic Characterization

While specific spectra for this compound were not found, analysis of its structure and data from analogous compounds like (1,2-dibromoethyl)benzene allows for the prediction of its key spectroscopic features.[4][5]

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the chlorophenyl ring. The protons on the dibromoethyl chain would appear as a complex multiplet in the aliphatic region (likely between 3.5-5.5 ppm).

-

¹³C NMR : The carbon NMR would display distinct signals for the aromatic carbons, with the carbon attached to the chlorine showing a characteristic chemical shift. The two carbons of the dibromoethyl group would also have unique signals.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 298.40 u. The isotopic pattern of this peak would be characteristic of a compound containing two bromine atoms and one chlorine atom.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

Hazard Identification

-

Signal Word : Warning[1]

-

Hazard Statements :

Precautionary Measures and PPE

A comprehensive set of precautionary statements ensures user safety during handling and storage.[1]

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264 : Wash skin thoroughly after handling.

-

P270 : Do not eat, drink or smoke when using this product.

-

P271 : Use only outdoors or in a well-ventilated area.[1]

-

P280 : Wear protective gloves/ eye protection/ face protection.[1]

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage and Disposal

-

Storage : Store in a well-ventilated place. Keep container tightly closed.[6] The compound is classified under storage class code 11 for combustible solids.[1]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[6]

Conclusion

This compound is a multifaceted chemical compound with significant potential in synthetic organic chemistry. Its distinct reactive sites, stemming from the differently positioned halogen atoms, offer a platform for the strategic development of more complex molecules. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- 1. 1-クロロ-4-(1,2-ジブロモエチル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 4. (1,2-DIBROMOETHYL)BENZENE(93-52-7) 1H NMR [m.chemicalbook.com]

- 5. (1,2-Dibromoethyl)benzene | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Chloro-4-(1,2-dibromoethyl)benzene (CAS: 23135-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-(1,2-dibromoethyl)benzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. The document delves into its chemical and physical properties, outlines a detailed synthetic protocol, and explores its reactivity, with a focus on nucleophilic substitution and elimination reactions. Furthermore, this guide presents robust analytical methodologies for the characterization and purity assessment of the compound, underpinned by a discussion of the rationale behind the selection of specific techniques. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, agrochemical development, and materials science, offering both foundational knowledge and practical insights into the application of this compound.

Introduction and Physicochemical Properties

This compound, with the CAS number 23135-16-2, is a solid organic compound characterized by a benzene ring substituted with a chloro group and a 1,2-dibromoethyl side chain.[1] Its molecular structure, featuring vicinal dibromides on an ethylbenzene backbone, imparts a unique reactivity profile that makes it a valuable building block in the synthesis of more complex molecules. The presence of three halogen atoms at different positions on the molecule allows for selective chemical transformations, a highly desirable characteristic in multi-step synthetic pathways.

The physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| CAS Number | 23135-16-2 | [1] |

| Molecular Formula | C₈H₇Br₂Cl | [1] |

| Molecular Weight | 298.40 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 45-49 °C | [1] |

| InChI | 1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | [1] |

| SMILES | Clc1ccc(cc1)C(Br)CBr | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to the double bond of 4-chlorostyrene.[2] This reaction is a classic example of the halogenation of an alkene and proceeds readily under mild conditions.

Reaction Mechanism

The bromination of 4-chlorostyrene follows a well-established mechanism involving the formation of a cyclic bromonium ion intermediate. This mechanism is favored as it explains the observed anti-addition of the two bromine atoms across the double bond.

Caption: Mechanism of Bromination of 4-Chlorostyrene.

The causality behind this mechanistic pathway lies in the electrophilic nature of bromine and the electron-rich pi system of the alkene. The initial attack of the double bond on a bromine molecule leads to the formation of the three-membered ring bromonium ion and a bromide ion. The subsequent backside attack by the bromide ion on one of the carbons of the bromonium ion results in the opening of the ring and the formation of the vicinal dibromide with anti stereochemistry.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound.

Materials:

-

4-Chlorostyrene (1.0 eq)

-

Bromine (1.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-chlorostyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 4-chlorostyrene. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding saturated aqueous sodium bisulfite solution to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a white to off-white solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The bromine atom at the benzylic position is particularly susceptible to nucleophilic substitution, while the vicinal dibromides can undergo elimination reactions to regenerate a double bond.

Nucleophilic Substitution Reactions

The benzylic bromide is prone to both SN1 and SN2 type substitution reactions, depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles will favor an SN2 pathway, leading to an inversion of stereochemistry if the starting material is chiral. Weaker nucleophiles and polar protic solvents can promote an SN1 mechanism through a resonance-stabilized benzylic carbocation.

A representative nucleophilic substitution reaction is the reaction with sodium cyanide to introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, and amides.

Caption: Nucleophilic Substitution with Sodium Cyanide.

Elimination Reactions (Dehydrobromination)

Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce an E2 elimination of HBr to form a vinyl bromide, specifically 1-bromo-2-(4-chlorophenyl)ethene. This reaction is a valuable method for the synthesis of substituted bromostyrenes, which are themselves useful intermediates in cross-coupling reactions.[3]

Caption: Dehydrobromination to form a Bromostyrene.

Potential Applications in Drug Discovery and Agrochemicals

While specific, publicly disclosed applications of this compound are not abundant, its structural motifs are present in various patented compounds with biological activity. For instance, halogenated phenyl derivatives are common in pharmaceuticals and agrochemicals.[4] The reactivity of this compound makes it a plausible intermediate for the synthesis of more complex molecules in these fields. For example, the introduction of a nitrile group via nucleophilic substitution can be a key step in the synthesis of certain classes of insecticides.

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity and assessing the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, with the mass spectrum offering a unique fingerprint for compound identification.

Exemplary GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of chlorine and bromine. Common fragmentation pathways would include the loss of bromine radicals (Br•) and HBr.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable alternative for purity assessment, particularly for monitoring reaction progress or for the analysis of less volatile impurities.

Exemplary HPLC Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B) is recommended for optimal separation.

-

Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

The choice between GC-MS and HPLC depends on the specific analytical needs. GC-MS provides superior identification capabilities due to the mass spectral data, while HPLC can be more suitable for non-volatile impurities and can be non-destructive.

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. 1-クロロ-4-(1,2-ジブロモエチル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. beta-Bromostyrene | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-4-(1,2-dibromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive examination of the molecular structure of 1-Chloro-4-(1,2-dibromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and materials science. As a Senior Application Scientist, the following discourse is structured to not only present the foundational chemical and physical properties of this molecule but also to delve into the practical aspects of its synthesis, characterization, and potential reactivity. This guide is designed to be a valuable resource, offering both theoretical insights and actionable experimental protocols.

Introduction to this compound

This compound is a derivative of benzene carrying both a chloro and a 1,2-dibromoethyl substituent. The presence of multiple halogen atoms and a reactive alkyl chain makes it an intriguing substrate for a variety of chemical transformations. Understanding its precise molecular architecture is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂Cl | [1][2] |

| Molecular Weight | 298.40 g/mol | |

| CAS Number | 23135-16-2 | |

| Appearance | Solid | |

| Melting Point | 45-49 °C | |

| SMILES String | Clc1ccc(cc1)C(Br)CBr | |

| InChI Key | LBLPNCDPGCZTRP-UHFFFAOYSA-N |

Synthesis of this compound

The most direct and efficient synthesis of this compound is through the electrophilic addition of bromine (Br₂) to the double bond of 4-chlorostyrene. This reaction is a classic example of alkene halogenation.

Reaction Scheme

Caption: Synthesis of this compound from 4-chlorostyrene.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of styrenes.[3]

Materials:

-

4-Chlorostyrene (1.0 eq)

-

Bromine (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-chlorostyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 4-chlorostyrene. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining bromine and HBr.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Molecular Structure Elucidation

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | m | 4H | Aromatic protons (AA'BB' system) |

| ~ 5.2 | dd | 1H | Benzylic proton (-CH(Br)-) |

| ~ 4.0-4.2 | m | 2H | Methylene protons (-CH₂(Br)) |

The aromatic region will likely show a complex multiplet characteristic of a 1,4-disubstituted benzene ring. The benzylic proton, being adjacent to both the aromatic ring and a bromine atom, will be deshielded and appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons. The methylene protons will also form a complex multiplet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138-140 | Aromatic C (quaternary, attached to ethyl group) |

| ~ 134-136 | Aromatic C (quaternary, attached to Cl) |

| ~ 129-131 | Aromatic CH |

| ~ 128-130 | Aromatic CH |

| ~ 50-55 | Benzylic C (-CH(Br)-) |

| ~ 35-40 | Methylene C (-CH₂(Br)) |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of specific functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3100-3000 | C-H stretch (aromatic) |

| ~ 3000-2850 | C-H stretch (aliphatic) |

| ~ 1600, 1490 | C=C stretch (aromatic) |

| ~ 1100-1000 | C-Cl stretch |

| ~ 850-800 | C-H bend (p-disubstituted benzene) |

| ~ 700-600 | C-Br stretch |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The presence of chlorine and bromine isotopes will result in a characteristic isotopic pattern for the molecular ion and fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 296, 298, 300, and 302 due to the isotopic distribution of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).

-

Loss of Br• (M-79/81): A significant fragment resulting from the cleavage of a C-Br bond.

-

Loss of CH₂Br• (M-93/95): Fragmentation involving the loss of the terminal bromomethyl group.

-

Benzylic Cleavage: Cleavage of the bond between the two bromine-bearing carbons.

-

Tropylium Ion: Rearrangement and fragmentation of the aromatic ring can lead to the formation of characteristic aromatic fragment ions.

Reactivity and Potential Applications

The molecular structure of this compound dictates its reactivity. The vicinal dibromide is susceptible to elimination reactions in the presence of a base to form a vinyl bromide, and subsequently an alkyne. The benzylic bromide is also reactive towards nucleophilic substitution.[6]

Caption: Potential reactivity pathways for this compound.

Given its structure, this compound can serve as a valuable intermediate in organic synthesis. For instance, it could be a precursor for the synthesis of substituted styrenes, phenylacetylenes, and other functionalized aromatic compounds. These classes of compounds are important building blocks in the pharmaceutical and materials science industries.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental spectroscopic data is not widely available, a thorough analysis of its predicted spectral characteristics, based on the structures of related compounds, has been presented. A reliable synthetic protocol has been outlined, providing a practical basis for its preparation in a laboratory setting. The discussion of its potential reactivity and applications highlights its utility as a versatile intermediate in organic synthesis. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential of this halogenated aromatic compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (1,2-DIBROMOETHYL)BENZENE(93-52-7) 1H NMR [m.chemicalbook.com]

- 5. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 1-Chloro-4-(1,2-dibromoethyl)benzene: A Predictive and Practical Guide

This document is intended for researchers, scientists, and professionals in drug development who require a practical, in-depth understanding of how to acquire and interpret spectroscopic data for halogenated aromatic compounds.

Molecular Structure and Synthetic Considerations

1-Chloro-4-(1,2-dibromoethyl)benzene, with the empirical formula C₈H₇Br₂Cl, is typically synthesized from 1-chloro-4-vinylbenzene via a bromination reaction.[1] Understanding this synthetic route is crucial as the precursor's structure provides a foundational reference for interpreting the final product's spectra. The addition of bromine across the vinyl group's double bond is the key transformation, leading to the formation of two new chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The 1,4-disubstituted (para) pattern of the benzene ring and the diastereotopic protons of the dibromoethyl side chain create a characteristic set of signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H-α (CHBr) | 5.1 - 5.3 | Doublet of doublets (dd) | Jα-βa ≈ 10-12 Hz, Jα-βb ≈ 4-6 Hz | The methine proton is deshielded by both the bromine atom and the aromatic ring. Data from (1,2-dibromoethyl)benzene shows a similar proton in this region.[2][3] The splitting pattern arises from coupling to the two diastereotopic protons on the adjacent carbon. |

| H-βa, H-βb (CH₂Br) | 3.9 - 4.2 | Two doublets of doublets (dd) | Jgem ≈ 10-12 Hz, Jvic (see H-α) | These methylene protons are diastereotopic due to the adjacent chiral center (C-α). They will appear as two distinct signals, each split by the geminal coupling to each other and by the vicinal coupling to H-α. |

| Aromatic Protons (H-Ar) | 7.2 - 7.5 | Two doublets (d) | Jortho ≈ 8-9 Hz | The aromatic ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the chlorine will be at a slightly different chemical shift than those ortho to the ethyl group, both deshielded relative to benzene.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, four for the aromatic carbons and two for the aliphatic side chain.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C-α (CHBr) | 50 - 55 | Attached to a bromine and the aromatic ring, this carbon is significantly deshielded. This prediction is based on data for (1,2-dibromoethyl)benzene.[5] |

| C-β (CH₂Br) | 33 - 38 | The terminal carbon is also deshielded by the attached bromine atom. |

| C-ipso (C-Ar attached to side chain) | 138 - 142 | This quaternary carbon's shift is influenced by the attached alkyl group. |

| C-ortho (C-Ar to side chain) | 128 - 130 | Aromatic CH carbons. |

| C-meta (C-Ar to side chain) | 129 - 131 | Aromatic CH carbons. |

| C-para (C-Ar attached to Cl) | 133 - 137 | The carbon attached to the electronegative chlorine atom will be deshielded. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H bonds in the aromatic ring and aliphatic chain, C=C stretching of the aromatic ring, and C-halogen bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Characteristic of sp³ C-H bonds in the dibromoethyl side chain. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| C-Cl Stretch | 800 - 600 | Strong | The C-Cl bond absorption is typically strong and falls in this region. |

| C-Br Stretch | 600 - 500 | Strong | The C-Br bonds will also show strong absorptions in the lower frequency region of the spectrum. |

| Para-substitution Pattern | 850 - 800 | Strong | A strong out-of-plane C-H bending vibration in this region is highly characteristic of 1,4-disubstituted benzene rings. |

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans for a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common technique that will cause significant fragmentation.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will be characterized by a complex molecular ion peak due to the isotopic distribution of chlorine and bromine.

| m/z Value | Predicted Identity | Rationale and Fragmentation Pathway |

| 296/298/300/302 | [M]⁺ | The molecular ion peak. The complex pattern is due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peak in this cluster will likely be for the [C₈H₇⁷⁹Br⁸¹Br³⁵Cl]⁺ species. |

| 217/219/221 | [M - Br]⁺ | Loss of a bromine radical is a common and favorable fragmentation pathway. The isotopic pattern simplifies to that of one Br and one Cl atom. |

| 183/185 | [M - Br - HBr]⁺ or [C₈H₅Cl]⁺ | Subsequent loss of HBr or cleavage of the side chain can lead to a chloro-phenylacetylene cation. This fragment is seen in the spectrum of (1,2-dibromoethyl)benzene.[6] |

| 138/140 | [C₈H₇Cl]⁺ | Loss of both bromine atoms to form the 1-chloro-4-vinylbenzene cation radical. |

| 103 | [C₈H₇]⁺ | Loss of the chlorine atom from the 138/140 fragment. |

| 77 | [C₆H₅]⁺ | The phenyl cation is a common fragment in the mass spectra of aromatic compounds.[7] |

The presence of multiple halogens creates a distinctive isotopic signature. The ratio of peaks for one bromine atom is roughly 1:1 for M and M+2. For two bromine atoms, it's approximately 1:2:1 for M, M+2, and M+4. The chlorine atom adds further complexity with its M and M+2 peaks in a ~3:1 ratio. The combination of these will create a unique molecular ion cluster.[8][9]

Experimental Protocol: MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set an appropriate temperature program, for instance, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.

-

Use helium as the carrier gas.

-

-

MS Conditions:

-

Set the EI source energy to 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

The MS will continuously acquire spectra as the compound elutes from the GC column.

-

-

Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to this compound. Analyze the molecular ion cluster and the fragmentation pattern.

Workflow Diagrams

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Logic

Caption: Simplified MS fragmentation pathway.

Conclusion

This guide provides a robust, predictive framework for understanding the key spectroscopic features of this compound. By synthesizing data from analogous structures and applying fundamental principles, researchers can confidently acquire, interpret, and validate the structure of this and similar halogenated aromatic compounds. The provided protocols offer a standardized starting point for experimental work, ensuring high-quality data for rigorous scientific investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (1,2-DIBROMOETHYL)BENZENE(93-52-7) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. (1,2-Dibromoethyl)benzene | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scilit.com [scilit.com]

- 9. pubs.aip.org [pubs.aip.org]

Crystal Structure Analysis of 1-Chloro-4-(1,2-dibromoethyl)benzene Derivatives: An Integrated Experimental and Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated organic compounds, particularly substituted benzenes, are fundamental scaffolds in medicinal chemistry and materials science. Their unique electronic properties and capacity for specific, directional non-covalent interactions, such as halogen bonding, make them invaluable in the rational design of new drugs and functional materials. This guide provides an in-depth, field-proven methodology for the comprehensive crystal structure analysis of 1-Chloro-4-(1,2-dibromoethyl)benzene and its derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, integrating single-crystal X-ray diffraction (SCXRD) with powerful computational tools like Density Functional Theory (DFT) and Hirshfeld surface analysis. This synergistic approach provides a self-validating system for elucidating not just molecular structure, but the nuanced intermolecular forces that govern crystal packing and, by extension, the solid-state properties of these important molecules.

Introduction: The Significance of Halogenated Benzene Scaffolds

The strategic incorporation of halogen atoms onto aromatic rings is a cornerstone of modern drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. More profoundly, they can participate in a range of intermolecular interactions, including hydrogen bonds and the increasingly recognized halogen bond.[1][2] The this compound framework, with its combination of chlorine and bromine substituents, presents a rich canvas for studying the interplay of these forces. Understanding the precise three-dimensional arrangement of atoms and the hierarchy of interactions within the crystal lattice is crucial for predicting and engineering bulk properties like solubility, melting point, and bioavailability.[3][4] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining this arrangement, providing precise measurements of molecular dimensions and interactions.[5][6]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis Pathway

The target compound, this compound, can be synthesized from 4-chlorostyrene. The key step is the electrophilic addition of bromine across the vinyl group's double bond.

-

Starting Material: 4-Chlorostyrene

-

Reagent: Bromine (Br₂)

-

Solvent: A non-reactive solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically used.

-

Procedure: A solution of bromine in the chosen solvent is added dropwise to a stirred solution of 4-chlorostyrene, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side products. The reaction is typically monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude product.

Obtaining Diffraction-Quality Crystals

The success of SCXRD is entirely dependent on the quality of the single crystal.[4] For small organic molecules like halogenated benzenes, several methods are effective. The goal is always to achieve slow, controlled precipitation from a supersaturated solution, which allows for the growth of well-ordered, defect-free crystals.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will cause it to precipitate too quickly as a powder. Test a range of solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane).

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the selected solvent at room temperature. Ensure all solid is dissolved.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is critical to remove dust or other particulate matter that could act as unwanted nucleation sites.[7]

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Isolation: Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Expert Insight: If slow evaporation yields oils or microcrystalline powder, consider vapor diffusion. In this technique, a concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[7]

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the 3D Structure

SCXRD is the gold standard for determining the atomic arrangement within a crystalline solid.[4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions.[5]

Diagram: The SCXRD Experimental Workflow

Caption: The sequential workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology for SCXRD Analysis

-

Crystal Selection and Mounting: A suitable crystal, free of cracks and defects, is selected under a microscope. It is picked up using a cryoloop and coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation. The loop is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) and mounted on the goniometer head of the diffractometer. The low temperature minimizes atomic thermal vibrations, leading to higher-resolution data.[5]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam. It is rotated through a series of angles, and a detector records the positions and intensities of the diffracted X-ray spots for each orientation.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption and beam intensity variations. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or dual-space algorithms) to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Br, Cl).

-

Structure Refinement: A model of the molecule is built into the electron density map. The positions and anisotropic displacement parameters (which model thermal motion) of all non-hydrogen atoms are refined using a full-matrix least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final model is assessed by metrics like the R1 factor.

-

Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability. The final output is a Crystallographic Information File (CIF).

Interpreting the Crystal Structure: From Geometry to Interactions

The refined crystal structure provides a wealth of information.

Molecular Geometry

The primary output is the precise three-dimensional geometry of the molecule. Key parameters to analyze include:

-

Bond Lengths and Angles: Compare experimental values to standard values to identify any unusual strain or electronic effects.

-

Torsion Angles: These define the conformation of flexible parts of the molecule, such as the dibromoethyl chain relative to the benzene ring.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are rarely isolated. They pack together, guided by a variety of non-covalent interactions that dictate the crystal's overall architecture. For halogenated compounds, the following are paramount:

-

Halogen Bonding (X···X): This is a highly directional, attractive interaction between an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic region on another.[8] These can be classified based on their geometry.[9]

-

Hydrogen Bonding (C-H···X): While weaker than conventional hydrogen bonds, these interactions involving activated C-H bonds and halogen atoms as acceptors are ubiquitous and contribute significantly to packing stability.[10][11]

-

π-π Stacking: Interactions between the electron clouds of adjacent benzene rings can also play a role in stabilizing the crystal lattice.[12]

Table 1: Representative Crystallographic Data for a Halogenated Benzene Derivative (Note: As a specific CIF for this compound is not publicly available, this table is representative of a similar small molecule analysis, based on published data for related structures.)[12][13]

| Parameter | Value |

| Chemical Formula | C₈H₇Br₂Cl |

| Formula Weight | 298.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 12.456(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1045.6(7) |

| Z | 4 |

| Temperature (K) | 100(2) |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.082 |

The Computational Synergy: Validating and Deepening Insights

Experimental data from SCXRD provides the ground truth of the solid-state structure. Computational chemistry offers powerful tools to understand the "why" behind this structure and to quantify the interactions involved.[14][15]

Diagram: Integrated Experimental and Computational Analysis

Caption: Synergy between experimental and computational structural analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal.[16][17][18] The surface is generated around a molecule, and properties are mapped onto it.

-

d_norm surface: This property, mapped onto the Hirshfeld surface, reveals regions of close intermolecular contact. Red spots highlight contacts shorter than the van der Waals radii, indicating key interactions like hydrogen and halogen bonds.[19]

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative measure of the contribution of different interaction types (e.g., H···H, C···H, Br···H) to the overall crystal packing.[10][16]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules.[20][21]

-

Geometry Optimization: By optimizing the molecule's geometry in the gas phase, one can compare it to the experimental solid-state structure. Differences between the two highlight the conformational changes induced by crystal packing forces.[22]

-

Molecular Electrostatic Potential (MEP): An MEP surface calculated with DFT can visualize the charge distribution across the molecule. This is particularly valuable for understanding halogen bonds, as it clearly shows the positive electrostatic potential (the σ-hole) on the halogen atom that participates in the bond.

Conclusion

The structural analysis of this compound derivatives is a multi-faceted process that requires a blend of precise experimental technique and insightful computational validation. A high-quality single-crystal structure is the essential starting point, providing unambiguous data on molecular conformation and packing. However, by coupling this experimental result with Hirshfeld surface analysis and DFT calculations, researchers can achieve a much deeper understanding. This integrated approach allows for the visualization and quantification of the subtle non-covalent forces—halogen bonds, hydrogen bonds, and π-interactions—that govern the supramolecular architecture. For scientists in drug development and materials research, this comprehensive understanding is critical for establishing structure-property relationships and rationally designing next-generation molecules with tailored solid-state characteristics.

References

- 1. The study of interactions with a halogen atom: influence of NH2group insertion on the crystal structures ofmeta-bromonitrobenzene derivatives | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. rigaku.com [rigaku.com]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. excillum.com [excillum.com]

- 7. unifr.ch [unifr.ch]

- 8. researchgate.net [researchgate.net]

- 9. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. scirp.org [scirp.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Comprehensive Guide to the IUPAC Nomenclature of C8H7Br2Cl Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring clarity, reproducibility, and safety in research and development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose. This technical guide offers an in-depth exploration of the IUPAC naming conventions for the various structural isomers of the molecular formula C8H7Br2Cl. This formula, rich in isomeric possibilities, serves as an excellent case study for navigating the complexities of naming polysubstituted aromatic compounds, including those with halogenated side chains. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of chemical nomenclature to accurately describe and identify molecular entities.

Introduction: The Imperative for Precision in Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, the precise identification of a molecule is paramount. A misplaced locant or an incorrect alphabetical order in a chemical name can lead to the synthesis of the wrong compound, invalidating experimental results and potentially leading to significant safety concerns. The molecular formula C8H7Br2Cl, with its combination of a C8 aromatic core and three halogen substituents, presents a multitude of structural isomers. Understanding the systematic approach to naming these isomers is not merely an academic exercise but a critical professional skill.

This guide will deconstruct the IUPAC nomenclature rules as they apply to the isomers of C8H7Br2Cl. We will explore the logical framework behind these rules, emphasizing the principles of determining the parent structure, assigning locants to substituents to achieve the lowest possible numbering, and arranging substituents in alphabetical order.

Foundational Principles of IUPAC Nomenclature for Aromatic Compounds

The IUPAC system for naming substituted benzene derivatives follows a clear set of rules designed for consistency and universal understanding. For polysubstituted benzenes, the core principles are:

-

Identification of the Parent Compound : The parent structure is typically the benzene ring itself. However, if a substituent confers a common name that is accepted by IUPAC (e.g., toluene for methylbenzene), that common name is used as the parent.[1][2]

-

Numbering of Substituents : The carbon atoms of the benzene ring are numbered to assign the lowest possible locants to the substituents. This is known as the "lowest locant rule."[1]

-

Alphabetical Ordering : The substituents are listed in alphabetical order, irrespective of their locants. Prefixes such as "di-", "tri-", etc., are not considered for alphabetization.[1]

The following diagram illustrates the decision-making process for naming a polysubstituted benzene derivative.

Caption: A flowchart illustrating the systematic workflow for deriving the IUPAC name of a substituted benzene compound.

Isomers of C8H7Br2Cl and Their Systematic IUPAC Names

The molecular formula C8H7Br2Cl allows for several classes of structural isomers. The primary distinction lies in the arrangement of the eight carbon atoms, which can form either an ethylbenzene skeleton or a dimethylbenzene (xylene) skeleton. Furthermore, the halogen atoms can be positioned on the aromatic ring or on the alkyl side chain(s).

Dibromochloroethylbenzene Isomers

In this class of isomers, a benzene ring is substituted with one ethyl group, two bromine atoms, and one chlorine atom. The ethyl group is typically considered the principal substituent, and the benzene ring is numbered to give the lowest possible locants to the halogen substituents. The substituents are then listed alphabetically.

| Isomer Structure (Example) | IUPAC Name |

| 2,3-Dibromo-1-chloro-4-ethylbenzene | 2,3-Dibromo-1-chloro-4-ethylbenzene |

| 2,4-Dibromo-1-chloro-5-ethylbenzene | 2,4-Dibromo-1-chloro-5-ethylbenzene |

| 2,5-Dibromo-1-chloro-3-ethylbenzene | 2,5-Dibromo-1-chloro-3-ethylbenzene |

| ...and other positional isomers | ... |

Nomenclature Protocol for Dibromochloroethylbenzene Isomers:

-

Identify the Parent: The parent is benzene.

-

Identify Substituents: One ethyl group, two bromo groups, and one chloro group.

-

Assign Locants: Number the ring to give the lowest possible set of locants to the substituents. For example, in 2,3-Dibromo-1-chloro-4-ethylbenzene, the locant set is 1,2,3,4.

-

Alphabetize and Assemble: Arrange the substituents alphabetically (bromo, chloro, ethyl) and prefix them to the parent name "benzene".

Halogenated Dimethylbenzene (Xylene) Isomers

When the C8H7Br2Cl formula corresponds to a dimethylbenzene (xylene) core, there are three possible arrangements for the methyl groups: 1,2- (ortho), 1,3- (meta), and 1,4- (para). The common names o-xylene, m-xylene, and p-xylene can be used as parent names. The halogen atoms can be substituted on the ring or on the methyl groups.

Here, the two bromine atoms and one chlorine atom are attached to the aromatic ring of a xylene isomer.

| Isomer Structure (Example on o-xylene) | IUPAC Name |

| 3,4-Dibromo-5-chloro-1,2-dimethylbenzene | 3,4-Dibromo-5-chloro-1,2-dimethylbenzene |

| 3,5-Dibromo-4-chloro-1,2-dimethylbenzene | 3,5-Dibromo-4-chloro-1,2-dimethylbenzene |

| ...and other positional isomers on o-, m-, and p-xylene | ... |

Nomenclature Protocol for Ring-Substituted Dibromochloroxylenes:

-

Identify the Parent: The parent can be named as dimethylbenzene or by its common name, xylene. For example, 1,2-dimethylbenzene or o-xylene.

-

Identify Substituents: Two bromo groups and one chloro group.

-

Assign Locants: The methyl groups define the base numbering. For 1,2-dimethylbenzene, the carbons bearing the methyl groups are C1 and C2. Number the remaining positions to give the lowest locants to the halogens.

-

Alphabetize and Assemble: List the halogens alphabetically before the parent name. For instance, 3,4-Dibromo-5-chloro-1,2-dimethylbenzene.

In these isomers, one or more halogen atoms are attached to the methyl groups. When a substituent is on a side chain, the side chain is named, and its point of attachment to the ring is given a locant.

| Isomer Structure (Example) | IUPAC Name |

| 1-(Bromomethyl)-2-(bromochloromethyl)benzene | 1-(Bromomethyl)-2-(bromochloromethyl)benzene |

| 1,2-Bis(bromomethyl)-3-chlorobenzene | 1,2-Bis(bromomethyl)-3-chlorobenzene |

| 1-Bromo-2-(chloromethyl)-3,5-dimethylbenzene | 1-Bromo-2-chloro-3,5-dimethylbenzene[3] |

Nomenclature Protocol for Side-Chain Halogenated Xylenes:

-

Identify the Parent: The parent is benzene.

-

Identify Substituents: The substituents are the halogenated methyl groups and any ring-substituted halogens. A -CH2Br group is named "bromomethyl", a -CHBrCl group is "bromochloromethyl", and a -CHBr2 group is "dibromomethyl".

-

Assign Locants: Number the benzene ring to give the lowest locants to the points of attachment of the side chains.

-

Alphabetize and Assemble: List the substituents alphabetically. For complex substituents like "bromochloromethyl," the entire name of the substituent is alphabetized.

The following diagram illustrates the structural isomerism of C8H7Br2Cl based on the carbon skeleton.

Caption: A diagram showing the main structural isomer classes for the molecular formula C8H7Br2Cl.

Summary Table of Representative C8H7Br2Cl Isomers

To provide a clear and concise reference, the following table summarizes the IUPAC names for a selection of representative isomers of C8H7Br2Cl.

| Parent Structure | Substitution Pattern | IUPAC Name |

| Ethylbenzene | 2,4-Dibromo, 1-Chloro on ring | 2,4-Dibromo-1-chloroethylbenzene |

| Ethylbenzene | 1-(1,2-Dibromoethyl) on side chain, 4-Chloro on ring | 1-(1,2-Dibromoethyl)-4-chlorobenzene |

| 1,2-Dimethylbenzene | 4,5-Dibromo, 3-Chloro on ring | 4,5-Dibromo-3-chloro-1,2-dimethylbenzene |

| 1,3-Dimethylbenzene | 4,6-Dibromo, 2-Chloro on ring | 4,6-Dibromo-2-chloro-1,3-dimethylbenzene |

| 1,4-Dimethylbenzene | 2,5-Dibromo, 3-Chloro on ring | 2,5-Dibromo-3-chloro-1,4-dimethylbenzene |

| Benzene | 1-(Dibromomethyl), 2-(chloromethyl) | 1-(Dibromomethyl)-2-(chloromethyl)benzene |

| Toluene (Methylbenzene) | 2,4-Dibromo, 1-(chloromethyl) | 2,4-Dibromo-1-(chloromethyl)benzene |

Conclusion

The systematic nomenclature of organic compounds, as governed by IUPAC rules, is a fundamental skill for any scientist working with chemical entities. The molecular formula C8H7Br2Cl provides a rich landscape of structural isomers that effectively illustrates the application of these rules to polysubstituted and side-chain halogenated aromatic compounds. By adhering to the principles of identifying the parent structure, assigning the lowest possible locants to substituents, and arranging them in alphabetical order, one can arrive at a unique and unambiguous name for each isomer. This guide has provided a framework and illustrative examples to aid researchers, scientists, and drug development professionals in confidently and accurately naming complex aromatic molecules, thereby fostering clarity and precision in scientific communication.

References

An In-depth Technical Guide to the Health and Safety of 1-Chloro-4-(1,2-dibromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 1-Chloro-4-(1,2-dibromoethyl)benzene (CAS Number: 23135-16-2). As a senior application scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale for the safe handling, storage, and disposal of this compound, ensuring a self-validating system of laboratory safety.

Compound Identification and Hazard Overview

This compound is a halogenated aromatic compound with the empirical formula C₈H₇Br₂Cl.[1] A thorough understanding of its chemical and physical properties is fundamental to anticipating its behavior and associated hazards in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23135-16-2 | [1] |

| Molecular Weight | 298.40 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 45-49 °C | [1] |

| Flash Point | > 110 °C (>230 °F) | [1] |

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1] It is classified under the Globally Harmonized System (GHS) as a skin irritant (Category 2), eye irritant (Category 2), and a substance causing specific target organ toxicity through single exposure, specifically affecting the respiratory system (Category 3).[1] The signal word for this compound is "Warning".[1]

Caption: Primary health hazards associated with this compound.

Emergency First-Aid Protocols

Immediate and appropriate first-aid measures are critical in mitigating exposure incidents. The following protocols are based on established safety data sheets.

Experimental Protocol: Emergency First-Aid Response

-

General Advice: In case of an incident, immediately move the affected individual from the hazardous area. Show the Safety Data Sheet (SDS) to the attending medical professional.

-

Inhalation:

-

Action: Move the person to fresh air.

-

Causality: This removes the individual from the source of respiratory irritation.

-

Follow-up: If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[2]

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[2][3]

-

Causality: Prompt removal of the substance minimizes its contact time with the skin, thereby reducing the severity of irritation.

-

Follow-up: If skin irritation persists, consult a physician.

-

-

Eye Contact:

-

Action: Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.

-

Causality: Thoroughly flushing the eyes helps to physically remove the irritant and reduce damage to the cornea and other sensitive tissues.

-

Follow-up: Seek immediate medical attention from an ophthalmologist.

-

-

Ingestion:

Laboratory Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to preventing exposure and ensuring a safe research environment.

3.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4]

-

Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and vapors.[4]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to provide a barrier against accidental skin contact.[4]

-

Respiratory Protection: Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent inhalation of harmful vapors.[4]

Caption: Step-by-step personal protective equipment workflow for safe handling.

3.2. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.[5]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Keep away from sources of ignition as the compound is combustible.[1]

3.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage class for this chemical is 11: Combustible Solids.[1]

Toxicological and Environmental Profile

4.1. Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation.[1] The target organ is the respiratory system.[1]

4.2. Environmental Impact

Information regarding the environmental impact is limited. However, it is crucial to prevent this compound from entering drains or water systems. Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

Spill and Disposal Management

A clear and concise plan for both spill response and waste disposal is essential for maintaining a safe laboratory environment.

5.1. Spill Response

-